molecular formula C11H9ClN2 B1353703 3-(4-Chlorostyryl)-1H-Pyrazole CAS No. 1829580-37-1

3-(4-Chlorostyryl)-1H-Pyrazole

Cat. No.: B1353703
CAS No.: 1829580-37-1
M. Wt: 204.65 g/mol
InChI Key: SHJXJPOMWYIJSA-ZZXKWVIFSA-N
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Description

3-(4-Chlorostyryl)-1H-Pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorostyryl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorostyryl)-1H-Pyrazole typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-chlorostyryl ketone. This intermediate is then reacted with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorostyryl)-1H-Pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and pyrazole oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chlorostyryl)-1H-Pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorostyryl)-1H-Pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes involved in microbial growth or inflammatory pathways, thereby exerting its antimicrobial and anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(4-chlorostyryl)pyrazole
  • 5-(4-Chlorophenyl)-3-(4-chlorostyryl)-1-phenyl-Δ2-pyrazoline
  • 4-(4-Chlorostyryl)pyridine

Uniqueness

3-(4-Chlorostyryl)-1H-Pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-[(E)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJXJPOMWYIJSA-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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